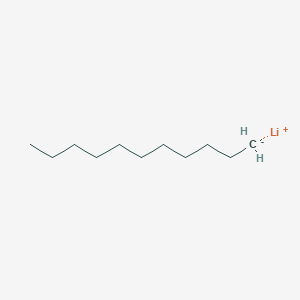
Lithium, undecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, undecyl-: is a chemical compound that belongs to the class of organolithium reagents. These compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-lithium bonds. Lithium, undecyl- is particularly notable for its use in various chemical reactions and its role in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of lithium, undecyl- typically involves the reaction of undecyl halides with lithium metal. This process is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the highly reactive lithium from reacting with moisture. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods: On an industrial scale, the production of lithium, undecyl- follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions are carefully controlled to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium, undecyl- undergoes a variety of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium hydroxide and undecyl alcohol.
Reduction: Can reduce certain organic compounds, such as ketones, to their corresponding alcohols.
Substitution: Participates in nucleophilic substitution reactions, replacing halides or other leaving groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Often involves the use of a reducing agent like lithium aluminum hydride.
Substitution: Commonly uses halides or tosylates as substrates, with the reaction carried out in an aprotic solvent like THF.
Major Products Formed:
Oxidation: Lithium hydroxide and undecyl alcohol.
Reduction: Undecyl alcohol.
Substitution: Various substituted organic compounds, depending on the substrate used.
Applications De Recherche Scientifique
Chemistry: Lithium, undecyl- is used as a reagent in organic synthesis to form carbon-carbon bonds. It is particularly useful in the synthesis of complex molecules, such as pharmaceuticals and natural products.
Biology: In biological research, lithium, undecyl- can be used to modify biomolecules, enabling the study of their structure and function.
Medicine: While not directly used as a drug, lithium, undecyl- plays a role in the synthesis of pharmaceutical compounds, contributing to the development of new medications.
Industry: In the industrial sector, lithium, undecyl- is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mécanisme D'action
The mechanism of action of lithium, undecyl- involves the formation of a carbon-lithium bond, which is highly reactive and can participate in various chemical reactions. The compound acts as a nucleophile, attacking electrophilic centers in organic molecules. This reactivity is due to the polar nature of the carbon-lithium bond, which makes the carbon atom highly nucleophilic.
Comparaison Avec Des Composés Similaires
- Lithium, methyl-
- Lithium, ethyl-
- Lithium, butyl-
Comparison: Lithium, undecyl- is unique among organolithium compounds due to its longer carbon chain, which imparts different physical and chemical properties. For example, it has a higher boiling point and different solubility characteristics compared to shorter-chain organolithium compounds. This makes it suitable for specific applications where these properties are advantageous.
Conclusion
Lithium, undecyl- is a versatile and highly reactive compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an invaluable tool in the synthesis of complex organic molecules and the development of new materials.
Propriétés
Numéro CAS |
98499-04-8 |
|---|---|
Formule moléculaire |
C11H23Li |
Poids moléculaire |
162.3 g/mol |
Nom IUPAC |
lithium;undecane |
InChI |
InChI=1S/C11H23.Li/c1-3-5-7-9-11-10-8-6-4-2;/h1,3-11H2,2H3;/q-1;+1 |
Clé InChI |
VMSAQJXTNJRPMX-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCCCCCCCCC[CH2-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


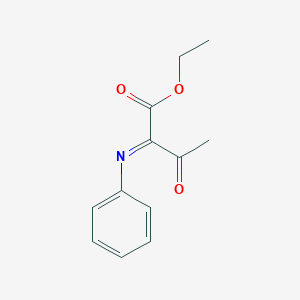
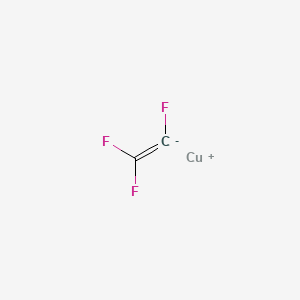
![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)
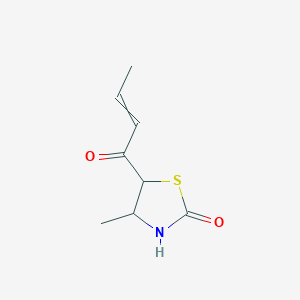
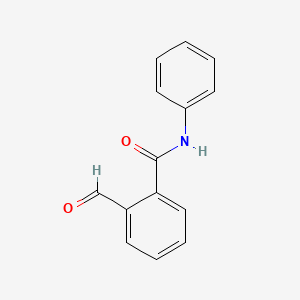
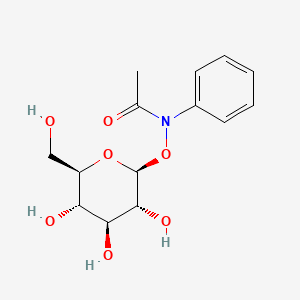
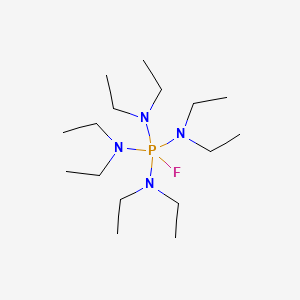
![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)
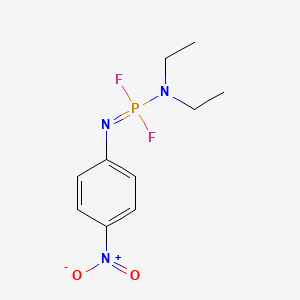
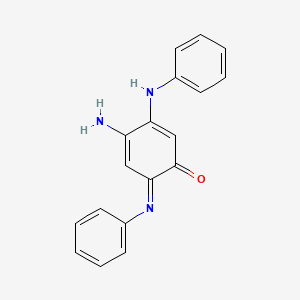
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
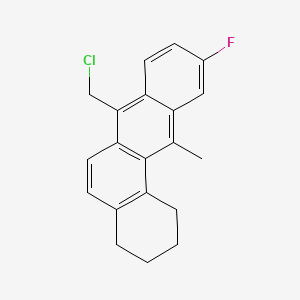
![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
